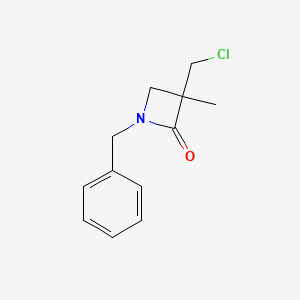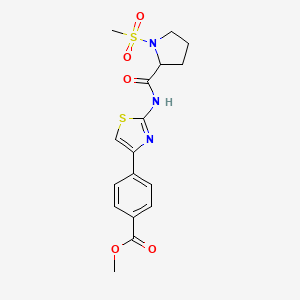
Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact method would depend on the specific substituents and their positions.Molecular Structure Analysis
The molecule contains a pyrrolidine ring, a thiazole ring, and a benzoate group. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate is involved in the synthesis of complex molecules through various chemical reactions. It serves as a crucial intermediate in the development of pharmacologically active compounds, such as those with potential anticancer, antimicrobial, and anti-inflammatory properties. For example, its utilization in the synthesis of benzothiazoles and their derivatives has been explored for their promising biological activities. The compound's unique structure allows for modifications that lead to the creation of new molecules with potential therapeutic applications (Ukrainets et al., 2019).
Medicinal Chemistry Applications
In medicinal chemistry, Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate plays a pivotal role in the design and synthesis of drug candidates. Its structural motif is a key component in the development of inhibitors and other pharmacologically active agents. For instance, derivatives synthesized from this compound have shown potential as Na+/H+ antiporter inhibitors, which could be beneficial for treating acute myocardial infarction (Baumgarth et al., 1997).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, derivatives of Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate contribute to the development of novel polymeric materials. These materials may exhibit unique properties such as high thermal stability, solubility in organic solvents, and potential for applications in electronics and nanotechnology. Research in this area focuses on synthesizing polymers with specific functionalities that can lead to advanced materials for various applications (Saxena et al., 2003).
Antimicrobial and Antiproliferative Effects
Studies have also explored the antimicrobial and antiproliferative effects of compounds synthesized from Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate. These compounds have been tested against various bacterial and fungal strains, demonstrating significant activity in some cases. This highlights the potential of derivatives of this compound in developing new antimicrobial agents (Nural et al., 2018).
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds may influence the action of thiazole derivatives .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-25-16(22)12-7-5-11(6-8-12)13-10-26-17(18-13)19-15(21)14-4-3-9-20(14)27(2,23)24/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAIIMZBVKOXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

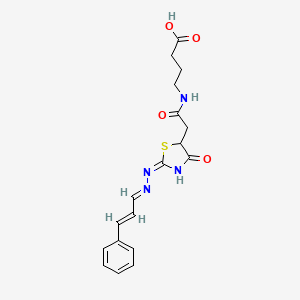
![3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2752504.png)
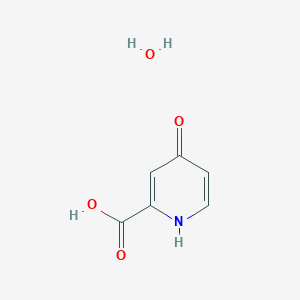
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)
![4-Imidazol-1-ylthieno[3,2-c]pyridine](/img/structure/B2752512.png)
![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)
![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)
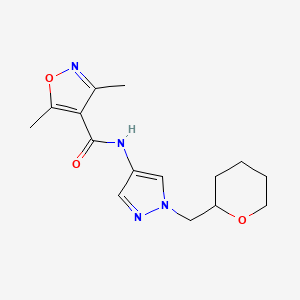
![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)
